1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
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Overview
Description
1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organofluorine compound characterized by the presence of a trifluoropropynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3,3,3-trifluoropropene with a suitable benzene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and dehydrohalogenation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can lead to the formation of halogenated compounds .
Scientific Research Applications
1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene exerts its effects involves interactions with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the reaction conditions .
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoropropene: Shares the trifluoropropene group but lacks the benzene ring.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a different position of the trifluoropropenyl group.
3,3,3-Trifluoro-1-propyne: Contains the trifluoropropynyl group but without the chlorine atom.
Uniqueness: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the combination of the trifluoropropynyl group and the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C9H4ClF3 |
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Molecular Weight |
204.57 g/mol |
IUPAC Name |
1-chloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |
InChI Key |
BVLWKGPMGWXDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CC(F)(F)F |
Origin of Product |
United States |
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